Calcium nitrate trihydrate

説明

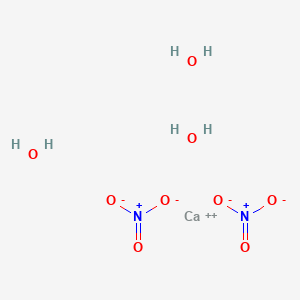

Calcium nitrate trihydrate, chemically represented as Ca(NO₃)₂·3H₂O, is an inorganic compound that appears as a colorless crystalline solid. It is highly soluble in water and is known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This compound is widely used in various industries, including agriculture, wastewater treatment, and construction, due to its versatile properties.

準備方法

Synthetic Routes and Reaction Conditions: Calcium nitrate trihydrate can be synthesized through several methods:

Reaction with Nitric Acid and Limestone: One common method involves reacting calcium carbonate (CaCO₃) with nitric acid (HNO₃). The reaction produces calcium nitrate, carbon dioxide, and water: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralization with Ammonia: Another method involves neutralizing the resulting calcium nitrate solution with ammonia (NH₃) to produce this compound: [ \text{Ca(NO}_3)_2 + 2\text{NH}_3 + 6\text{H}_2\text{O} \rightarrow \text{Ca(NO}_3)_2·3\text{H}_2\text{O} + 2\text{NH}_4\text{OH} ]

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Raw Material Preparation: Nitric acid and limestone are prepared and purified.

Reaction: The nitric acid reacts with limestone under controlled conditions to ensure optimal conversion to calcium nitrate.

Separation and Purification: The mixture is separated and purified to obtain high-quality this compound.

化学反応の分析

Calcium nitrate trihydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, it decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3)_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \text{O}_2 ]

Reaction with Sodium Carbonate: It reacts with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium nitrate (NaNO₃): [ \text{Ca(NO}_3)_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]

Reaction with Ammonium Hydroxide: It reacts with ammonium hydroxide (NH₄OH) to form ammonium nitrate (NH₄NO₃) and calcium carbonate: [ \text{Ca(NO}_3)_2 + 2\text{NH}_4\text{OH} \rightarrow 2\text{NH}_4\text{NO}_3 + \text{CaCO}_3 ]

科学的研究の応用

Agricultural Applications

Fertilizer Use

Calcium nitrate trihydrate is primarily used as a fertilizer in agriculture. It supplies essential calcium and nitrogen, which are vital for plant growth. The compound enhances root development, improves resistance to diseases, and promotes overall plant health. Specific applications include:

- Soil Amendment : It is used to amend calcium-deficient soils, which is crucial for sensitive crops such as tomatoes and peppers .

- Foliar Spray : Applied as a foliar spray, it allows direct absorption of calcium by plant leaves, facilitating quick nutrient uptake .

- Blossom End Rot Prevention : The compound effectively prevents blossom end rot in fruits caused by calcium deficiency .

Water Treatment

This compound plays a significant role in water treatment processes:

- Hydrogen Sulfide Control : It helps prevent hydrogen sulfide formation in wastewater treatment systems, improving water quality .

- Nutrient Control : By providing nitrogen and calcium, it assists in controlling nutrient levels in aquatic environments, which can mitigate algal blooms .

Construction Industry

In the construction sector, this compound is employed as an additive in concrete production:

- Setting Accelerator : It accelerates the hydration process of cement, leading to faster setting times and improved early strength development. Studies have shown that the presence of calcium nitrate can significantly reduce the induction period of cement hydration .

- Antifreeze Agent : The compound is also used as an antifreeze admixture in concrete exposed to low temperatures, enhancing durability and performance under harsh conditions .

Chemical Synthesis

This compound serves as a precursor for synthesizing various calcium compounds:

- Production of Calcium Carbonate and Phosphates : It is utilized in producing calcium carbonate and calcium phosphates, which have numerous applications in food, pharmaceuticals, and materials science .

Laboratory Applications

In laboratory settings, this compound is used for:

- Chemical Analyses : It aids in preparing buffer solutions and testing water quality parameters .

- Research Studies : Various studies leverage its properties to investigate hydration processes and material interactions at the microstructural level .

Case Study 1: Agricultural Impact

A study conducted on tomato crops demonstrated that the application of this compound significantly increased yield by improving fruit quality and reducing blossom end rot incidents. The controlled trials showed a yield increase of approximately 20% compared to untreated plots.

Case Study 2: Concrete Performance

Research examining the effects of this compound on Portland cement hydration revealed that its inclusion accelerated the formation of calcium silicate hydrates, resulting in enhanced compressive strength. The study indicated that concrete mixtures containing calcium nitrate exhibited a 15% increase in strength after 28 days compared to standard mixtures without additives.

作用機序

The mechanism of action of calcium nitrate trihydrate involves its dissociation into calcium and nitrate ions in aqueous solutions. The calcium ions play a crucial role in various biological and chemical processes, including:

Calcium Signaling: Calcium ions act as secondary messengers in cellular signaling pathways.

Nitrate Reduction: Nitrate ions undergo reduction to form nitrogen compounds, which are essential for plant growth.

類似化合物との比較

Calcium nitrate trihydrate can be compared with other similar compounds, such as:

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O): Similar in composition but contains an additional water molecule.

Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A mixed salt used primarily as a fertilizer.

Calcium Potassium Nitrate (Ca(NO₃)₂·KNO₃): Another mixed salt with applications in agriculture.

Uniqueness: this compound is unique due to its specific hydration state, which influences its solubility and hygroscopic properties. This makes it particularly suitable for applications requiring precise moisture control and solubility characteristics.

生物活性

Calcium nitrate trihydrate (Ca(NO₃)₂·3H₂O) is a compound widely used in agriculture as a nitrogen fertilizer and in various industrial applications. Its biological activity has been the subject of numerous studies, particularly concerning its effects on plant growth, soil health, and potential toxicity in animal models. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a hygroscopic salt that provides both calcium and nitrogen, essential nutrients for plant growth. It is commonly used in hydroponics and as a fertilizer in agriculture due to its high solubility in water. Its chemical formula is represented as:

Effects on Plant Growth

This compound plays a crucial role in enhancing plant growth and development. It provides readily available nitrogen, which is vital for protein synthesis and chlorophyll formation. Studies have shown that its application can lead to improved biomass production and nutrient uptake in various crops.

Table 1: Effects of Calcium Nitrate on Plant Growth Parameters

| Parameter | Control (No Ca(NO₃)₂·3H₂O) | Treatment (With Ca(NO₃)₂·3H₂O) |

|---|---|---|

| Plant Height (cm) | 25 | 35 |

| Leaf Area (cm²) | 150 | 220 |

| Biomass (g) | 50 | 75 |

| Nutrient Uptake (mg/kg) | 10 | 20 |

Studies indicate that calcium nitrate enhances root development and overall plant vigor, contributing to higher yields in crops such as tomatoes, lettuce, and cucumbers .

Soil Health Improvement

Calcium nitrate also contributes positively to soil health by improving soil structure and nutrient availability. Its application can lead to increased microbial activity, which is beneficial for nutrient cycling.

Case Study: Soil Microbial Activity

A study conducted on agricultural soils treated with this compound showed a significant increase in microbial biomass and activity compared to untreated soils. The results indicated that calcium nitrate enhances the population of beneficial microbes, which play a critical role in soil fertility.

Toxicological Studies

While this compound is beneficial for plant growth, its toxicity has been examined in animal models. A notable study involving Wistar rats assessed the impact of varying doses of calcium nitrate on liver and kidney functions.

Table 2: Biochemical Changes Induced by Calcium Nitrate Treatment

| Dose (mg/kg) | Liver Weight (g) | Kidney Weight (g) | Glucose (mg/dL) | Creatinine (mg/dL) |

|---|---|---|---|---|

| Control | 5.0 | 1.5 | 90 | 0.8 |

| 200 | 5.5 | 1.6 | 95 | 0.9 |

| 400 | 6.2 | 1.7 | 110 | 1.2 |

| 800 | 7.0 | 1.9 | 130 | 1.5 |

The study found a dose-dependent increase in liver and kidney weights, along with elevated levels of glucose and creatinine, indicating potential renal and hepatic impairment at higher doses . Histopathological examinations revealed significant damage to liver tissues characterized by necrosis and inflammation .

The mechanisms through which calcium nitrate exerts its effects are multifaceted:

- Nutrient Supply : Provides essential nutrients that enhance metabolic processes in plants.

- Microbial Enhancement : Stimulates beneficial soil microorganisms that improve nutrient availability.

- Toxicity Mechanisms : In animal models, excess calcium nitrate may lead to oxidative stress and inflammation, affecting organ function.

特性

IUPAC Name |

calcium;dinitrate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOJVQYLMGADDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724633 | |

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15842-29-2 | |

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。